N-Benzyloxycarbonyl-L-Prolyl-L-Leucyl-Glycin

Übersicht

Beschreibung

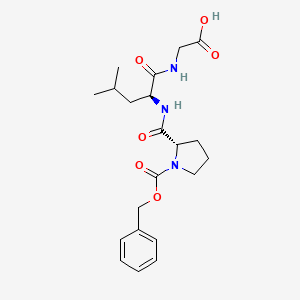

Z-Pro-Leu-Gly-OH: is a synthetic peptide composed of the amino acids proline, leucine, and glycine, with a benzyloxycarbonyl (Z) protecting group attached to the proline. This compound is often used in biochemical research due to its stability and specific sequence, which can mimic natural peptides in biological systems.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Peptide Synthesis: Z-Pro-Leu-Gly-OH is used as an intermediate in the synthesis of longer peptides and proteins.

Structural Studies: It serves as a model compound for studying peptide bond formation and stability.

Biology:

Enzyme Substrates: It is used as a substrate for studying the activity of proteolytic enzymes.

Cell Signaling: The peptide can be used to investigate cell signaling pathways involving proline-rich sequences.

Medicine:

Drug Development: Z-Pro-Leu-Gly-OH is used in the development of peptide-based drugs and therapeutic agents.

Diagnostics: It can be used in diagnostic assays to detect enzyme activity or peptide interactions.

Industry:

Biotechnology: The compound is used in the production of recombinant proteins and peptides.

Pharmaceuticals: It is used in the formulation of peptide-based drugs and therapeutic agents.

Wirkmechanismus

Biochemical Pathways

Tripeptides like z-pro-leu-gly-oh can potentially influence a variety of biochemical processes, including protein synthesis and degradation, signal transduction, and immune response .

Pharmacokinetics

Like other peptides, it is likely to be absorbed in the gut, distributed throughout the body, metabolized by peptidases, and excreted in the urine .

Result of Action

Based on its use in parkinson’s disease research , it may have effects on neuronal function and survival.

Action Environment

The action, efficacy, and stability of Z-Pro-Leu-Gly-OH are likely to be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For instance, extreme pH or temperature conditions could potentially affect the stability of the peptide .

Biochemische Analyse

Biochemical Properties

Z-Pro-Leu-Gly-OH is a substrate for the post-proline cleaving enzyme, an endopeptidase that catalyzes the hydrolysis of the peptide bond at the carboxyl side of a proline residue . This enzyme has been purified from lamb kidney and exhibits maximal activity at pH 7.5 to 8.0 .

Cellular Effects

The cellular effects of Z-Pro-Leu-Gly-OH are largely dependent on the specific enzymes and biochemical pathways it interacts with. As a substrate for post-proline cleaving enzymes, it can influence the degradation and processing of proteins and peptides within the cell .

Molecular Mechanism

The molecular mechanism of Z-Pro-Leu-Gly-OH involves its interaction with the post-proline cleaving enzyme. This enzyme recognizes the Pro-X bond in the peptide sequence of Z-Pro-Leu-Gly-OH, where X represents any amino acid residue . The enzyme then catalyzes the hydrolysis of this bond, leading to the cleavage of the peptide .

Temporal Effects in Laboratory Settings

The temporal effects of Z-Pro-Leu-Gly-OH in laboratory settings are largely dependent on the specific experimental conditions. It is known that this tripeptide can be stably used as a substrate in enzymatic assays .

Metabolic Pathways

Z-Pro-Leu-Gly-OH is involved in the metabolic pathway of protein and peptide degradation, specifically in the step catalyzed by the post-proline cleaving enzyme .

Subcellular Localization

The subcellular localization of Z-Pro-Leu-Gly-OH is likely to be influenced by the specific enzymes and transport mechanisms present in the cell. As a substrate for the post-proline cleaving enzyme, it may be localized to areas of the cell where this enzyme is active .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

-

Solid-Phase Peptide Synthesis (SPPS): This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically starts with the attachment of the first amino acid to the resin, followed by the deprotection of the amino group and coupling of the next amino acid. The Z-protecting group is used to protect the amino group of proline during the synthesis.

-

Solution-Phase Peptide Synthesis: This method involves the coupling of amino acids in solution, using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The Z-protecting group is used to protect the amino group of proline during the synthesis.

Industrial Production Methods:

Industrial production of Z-Pro-Leu-Gly-OH typically involves large-scale SPPS due to its efficiency and ability to produce high-purity peptides. Automated peptide synthesizers are often used to streamline the process and ensure consistency.

Analyse Chemischer Reaktionen

Types of Reactions:

-

Hydrolysis: Z-Pro-Leu-Gly-OH can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of peptide bonds and the release of individual amino acids.

-

Deprotection: The Z-protecting group can be removed using hydrogenation or treatment with strong acids like trifluoroacetic acid (TFA).

Common Reagents and Conditions:

Hydrogenation: Palladium on carbon (Pd/C) is commonly used as a catalyst for the hydrogenation of the Z-protecting group.

Acidic Hydrolysis: TFA or hydrochloric acid (HCl) can be used to cleave the Z-protecting group and peptide bonds.

Basic Hydrolysis: Sodium hydroxide (NaOH) can be used to cleave peptide bonds.

Major Products Formed:

Amino Acids: Hydrolysis of Z-Pro-Leu-Gly-OH results in the release of proline, leucine, and glycine.

Deprotected Peptide: Removal of the Z-protecting group yields Pro-Leu-Gly-OH.

Vergleich Mit ähnlichen Verbindungen

Z-Pro-Leu-Gly-NH2: Similar to Z-Pro-Leu-Gly-OH but with an amide group instead of a carboxyl group.

Z-Pro-Leu-Gly-OMe: Similar to Z-Pro-Leu-Gly-OH but with a methyl ester group instead of a carboxyl group.

Z-Pro-Leu-Gly-OEt: Similar to Z-Pro-Leu-Gly-OH but with an ethyl ester group instead of a carboxyl group.

Uniqueness:

Z-Pro-Leu-Gly-OH is unique due to its specific sequence and the presence of the Z-protecting group, which provides stability and allows for selective deprotection. This makes it a valuable tool in peptide synthesis and biochemical research.

Eigenschaften

IUPAC Name |

2-[[(2S)-4-methyl-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O6/c1-14(2)11-16(19(27)22-12-18(25)26)23-20(28)17-9-6-10-24(17)21(29)30-13-15-7-4-3-5-8-15/h3-5,7-8,14,16-17H,6,9-13H2,1-2H3,(H,22,27)(H,23,28)(H,25,26)/t16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOTUJALMKRAEDD-IRXDYDNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)O)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00428583 | |

| Record name | AC1OLQUZ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7801-38-9 | |

| Record name | AC1OLQUZ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-Nitro-4-(trifluoromethyl)anilino]butanoic acid](/img/structure/B1599521.png)

![N-methyl-1-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanamine](/img/structure/B1599526.png)

![2,5,11,14-Tetraoxa-8-azoniabicyclo[13.4.0]nonadeca-1(19),15,17-triene](/img/structure/B1599527.png)

![(2S)-1-[(1R)-1-Phenylethyl]aziridine-2-carboxamide](/img/structure/B1599536.png)

![(1S,2S)-(-)-N,N'-Dimethyl-1,2-bis[3-(trifluoromethyl)phenyl]ethylenediamine](/img/structure/B1599538.png)